Adenosine 3-phosphate 5-phosphosulfatelithium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

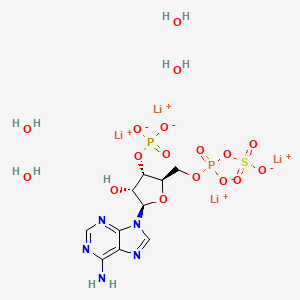

Adenosine 3-phosphate 5-phosphosulfatelithium is a biologically significant compound known for its role as a universal sulfonate donor in various biochemical processes. It is commonly used in the sulfation of glycans and other biological molecules. The compound is a lithium salt hydrate form of adenosine 3-phosphate 5-phosphosulfate, which is also referred to as active sulfate .

準備方法

Synthetic Routes and Reaction Conditions: Adenosine 3-phosphate 5-phosphosulfatelithium can be synthesized through a series of enzymatic reactions. The synthesis involves the conversion of adenosine triphosphate (ATP) and inorganic sulfate to adenosine 5-phosphosulfate (APS) and pyrophosphate, catalyzed by ATP-sulfurylase in the presence of magnesium. Subsequently, APS and additional ATP are converted to adenosine 3-phosphate 5-phosphosulfate and adenosine diphosphate (ADP), catalyzed by APS-kinase in the presence of magnesium .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis or enzyme-catalyzed reactions. The compound is produced in a controlled environment to ensure high purity and stability. It is often shipped on dry ice to minimize decomposition during transit .

化学反応の分析

Types of Reactions: Adenosine 3-phosphate 5-phosphosulfatelithium primarily undergoes sulfonation reactions. It acts as a sulfonate donor in the presence of sulfotransferases, transferring the sulfonate group to various substrates such as phenols, steroids, and amines .

Common Reagents and Conditions: The common reagents used in these reactions include sulfotransferases and substrates like glycans. The reactions typically occur in the lumen of the Golgi apparatus or in vitro under controlled conditions .

Major Products Formed: The major products formed from these reactions are sulfated glycans and other sulfated biological molecules. These products play crucial roles in various biological processes, including cell signaling and protein function .

科学的研究の応用

Basic Information

- Chemical Formula : C₁₀H₁₅N₅O₁₃P₂S

- Molecular Weight : 507.26 g/mol (free acid basis)

- CAS Number : 109434-21-1

- Solubility : Soluble in water (50 mg/ml) yielding a clear solution

Sulfation Pathways

Adenosine 3-phosphate 5-phosphosulfate lithium serves as the primary source of active sulfate in sulfation reactions. This process is crucial for the modification of various biomolecules, including:

- Phenols

- Steroids

- Primary and Secondary Amines

- Lipids

- Glycosides

These modifications are facilitated by sulfotransferases, which utilize adenosine 3-phosphate 5-phosphosulfate as a substrate .

Enzyme Regulation

The compound has been shown to modulate the activity of several enzymes involved in sulfate metabolism:

- It acts as an inhibitor of phosphoadenosine phosphate phosphatase, impacting cellular signaling pathways related to lithium treatment in bipolar disorder .

- Studies have indicated that it influences the activity of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair mechanisms, suggesting potential implications in cancer research and therapy .

Pharmaceutical Research

Research has highlighted the potential of adenosine 3-phosphate 5-phosphosulfate lithium in drug development:

- It has been utilized to study the effects of lithium on cellular processes, particularly its role in mood stabilization and neuroprotection .

- Investigations into its cytotoxic effects on tumor cells have revealed promising results, indicating its potential as an anticancer agent .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activities related to sulfation:

- It has been used to assess the activity of Golgi-resident phosphatase-coupled sulfotransferase assays .

- Its role in studying the distribution and function of biological transporters has been documented, enhancing our understanding of cellular uptake mechanisms .

Case Study 1: Inhibition of PARP-1 Activity

A study demonstrated that adenosine 3-phosphate 5-phosphosulfate lithium significantly inhibits PARP-1 activity under oxidative stress conditions. The inhibition was quantified using affinity chromatography techniques, revealing that micromolar concentrations of the compound could reduce PARP-1's poly(ADP-ribosyl)ation activity by over 70% .

Case Study 2: Cytotoxicity Against Tumor Cells

Research investigating the cytotoxic effects of related compounds showed that modifications of adenosine derivatives could lead to significant growth inhibition in various cancer cell lines. Specifically, long-chain alkyl amidates derived from adenosine showed promising antitumor activity, suggesting that structural variations of adenosine derivatives could enhance therapeutic efficacy against tumors .

作用機序

Adenosine 3-phosphate 5-phosphosulfatelithium exerts its effects by acting as a sulfonate donor in sulfation reactions. The compound is transported into the lumen of the Golgi apparatus by specific transporters, where it donates its sulfonate group to target molecules. This process is catalyzed by sulfotransferases, which transfer the sulfonate group to specific positions on the target molecules, such as glycans and proteins .

類似化合物との比較

- Adenosine 5-phosphosulfate

- Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt

- Adenosine 3,5-diphosphate

Comparison: Adenosine 3-phosphate 5-phosphosulfatelithium is unique due to its lithium salt form, which enhances its stability and solubility. Compared to adenosine 5-phosphosulfate, it has an additional phosphate group, making it a more versatile sulfonate donor. The triethylammonium salt form is another variant used in specific applications, but the lithium salt form is preferred for its higher stability .

生物活性

Adenosine 3-phosphate 5-phosphosulfate lithium (commonly referred to as lithium PAPS) is a biologically active compound that plays a significant role in various biochemical processes, particularly in sulfur metabolism and sulfation reactions. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant data tables and research findings.

Overview of Adenosine 3-Phosphate 5-Phosphosulfate Lithium

Lithium PAPS is a derivative of 3′-phosphoadenosine 5′-phosphosulfate (PAPS), which serves as the primary biological source of active sulfate for sulfation reactions. These reactions are crucial for the synthesis of sulfate esters, which include phenols, steroids, and various biomolecules. The compound is synthesized through enzymatic pathways involving ATP and inorganic sulfate, leading to the formation of PAPS via ATP sulfurylase and APS kinase activities .

1. Inhibition of PARP-1 Activity:

Recent studies have demonstrated that pAp (3′-5′ phosphoadenosine phosphate), a by-product of PAPS metabolism, can inhibit poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition occurs at micromolar concentrations and suggests a physiological role for pAp in regulating PARP-1 activity under oxidative stress conditions . Lithium treatment has been shown to enhance this effect by reducing the levels of poly(ADP-ribosyl)ation in cells, thus linking lithium's pharmacological effects to the modulation of pAp levels .

2. Role in Sulfation Pathways:

Lithium PAPS acts as a substrate for sulfotransferases, enzymes that catalyze the transfer of sulfate groups to various acceptor molecules. This process is essential for detoxifying xenobiotics, regulating hormone activity, and synthesizing glycosaminoglycans such as heparan sulfate . The regulation of sulfation pathways by lithium PAPS is critical in maintaining cellular homeostasis.

Case Studies and Experimental Evidence

Study on Lithium's Effects on Cell Growth:

A study investigating the effects of lithium on yeast cells found that lithium-induced inhibition of growth was mediated through the accumulation of PAP due to the inhibition of 3'-nucleotidase activity. This accumulation led to significant growth inhibition, highlighting the importance of PAP metabolism in lithium's mechanism of action .

Inhibition Kinetics:

Research has shown that pAp acts as a mixed inhibitor of PARP-1, affecting both Km and Vmax values. This indicates that pAp not only reduces the maximum rate of reaction but also alters the enzyme's affinity for its substrate .

Data Table: Biological Activity Summary

Implications for Health

The biological activity of adenosine 3-phosphate 5-phosphosulfate lithium has significant implications for various health conditions:

- Bipolar Disorder: Lithium is commonly used in treating bipolar disorder. Its ability to modulate sulfur metabolism and influence DNA repair mechanisms may contribute to its therapeutic effects.

- Cancer Research: The inhibition of PARP-1 by pAp suggests potential applications in cancer therapy, where DNA repair pathways are often dysregulated.

- Detoxification Processes: The role of lithium PAPS in sulfation may enhance understanding in pharmacology regarding drug metabolism and detoxification.

特性

CAS番号 |

109434-21-1 |

|---|---|

分子式 |

C10H13Li4N5O14P2S |

分子量 |

549.1 g/mol |

IUPAC名 |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChIキー |

UGODCLHJOJPPHP-AZGWGOJFSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |

異性体SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

正規SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。